N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 954671-59-1
VCID: VC5137949
InChI: InChI=1S/C19H25ClN2O3S2/c1-25-18-7-6-16(20)12-19(18)27(23,24)21-13-17(15-8-11-26-14-15)22-9-4-2-3-5-10-22/h6-8,11-12,14,17,21H,2-5,9-10,13H2,1H3
SMILES: COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3
Molecular Formula: C19H25ClN2O3S2
Molecular Weight: 428.99

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide

CAS No.: 954671-59-1

Cat. No.: VC5137949

Molecular Formula: C19H25ClN2O3S2

Molecular Weight: 428.99

* For research use only. Not for human or veterinary use.

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide - 954671-59-1

Specification

CAS No. 954671-59-1
Molecular Formula C19H25ClN2O3S2
Molecular Weight 428.99
IUPAC Name N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-5-chloro-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C19H25ClN2O3S2/c1-25-18-7-6-16(20)12-19(18)27(23,24)21-13-17(15-8-11-26-14-15)22-9-4-2-3-5-10-22/h6-8,11-12,14,17,21H,2-5,9-10,13H2,1H3
Standard InChI Key KGSNDEUBDPLTMC-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3

Introduction

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound is characterized by its unique structure, which includes an azepane ring, a thiophene moiety, and a sulfonamide functional group attached to a chloro-methoxybenzene ring. The molecular formula for this compound is C19H25ClN2O3S, and it has a molecular weight of approximately 429.0 g/mol .

Synthesis

The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide typically involves multiple steps, including the formation of the azepane and thiophene moieties and their subsequent attachment to the sulfonamide group. Techniques such as chromatography may be employed for purification to ensure high yields and purity.

Biological Activities

While specific biological activities of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide have not been extensively documented, its structural similarity to other sulfonamides suggests potential antibacterial properties. Additionally, the presence of diverse functional groups indicates potential interactions with various biological targets, which could lead to pharmacological effects.

Research Findings and Future Directions

Given the limited specific research on N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide, further studies are needed to fully explore its biological activities and potential therapeutic applications. The compound's unique structure makes it an interesting candidate for drug development, particularly in areas where sulfonamides have shown efficacy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator